molecular formula C28H29NO2 B1243350 8-(2,3-Diphenylindol-1-yl)octanoic acid

8-(2,3-Diphenylindol-1-yl)octanoic acid

Cat. No.: B1243350
M. Wt: 411.5 g/mol
InChI Key: PTSVXVDEBBUJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-Diphenylindol-1-yl)octanoic acid is a synthetic octanoic acid derivative featuring a 2,3-diphenylindole moiety attached to the eighth carbon of the octanoic acid backbone. This structural design suggests applications in medicinal chemistry, particularly in targeting proteins or receptors influenced by lipophilic or planar aromatic systems. While direct evidence for its biological activity is absent in the provided materials, analogous compounds (e.g., silicon-containing octanoic acids) highlight the importance of side-chain modifications in altering physicochemical properties and bioactivity .

Properties

Molecular Formula

C28H29NO2

Molecular Weight

411.5 g/mol

IUPAC Name

8-(2,3-diphenylindol-1-yl)octanoic acid

InChI

InChI=1S/C28H29NO2/c30-26(31)20-10-2-1-3-13-21-29-25-19-12-11-18-24(25)27(22-14-6-4-7-15-22)28(29)23-16-8-5-9-17-23/h4-9,11-12,14-19H,1-3,10,13,20-21H2,(H,30,31)

InChI Key

PTSVXVDEBBUJQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCCCCCCC(=O)O)C4=CC=CC=C4

Synonyms

CU 23
CU-23

Origin of Product

United States

Comparison with Similar Compounds

8-(1H-Benzotriazol-1-ylamino)-octanoic Acid

  • Structure: Replaces the indole group with a benzotriazole ring linked via an amino group.
  • Key Properties :
    • Stability: Requires retesting after 12 months due to sensitivity to handling and storage conditions .
    • Applications: Likely used as a stabilizer or intermediate in organic synthesis, given benzotriazole’s role in inhibiting corrosion or unwanted reactions.

Silicon-Containing Octanoic Acid Derivatives (e.g., 8-(diethyl(octyl)silyl)octanoic acid)

  • Structure : Silicon atom replaces carbon in the side chain, with alkyl (e.g., ethyl, propyl) substituents .
  • Key Properties: Synthesis: Prepared via silylation reactions, yielding compounds with variable lipophilicity (e.g., 8-(dibutyl(octyl)silyl)octanoic acid, 62% yield). Physicochemical Data: NMR spectra indicate distinct proton environments due to silicon’s electron-withdrawing effects. For example, 8-(octyldipropylsilyl)octanoic acid shows δ 0.96–0.87 ppm for methyl groups adjacent to silicon . Applications: Silicon incorporation may enhance membrane permeability or metabolic stability in drug design.

Octanoic Acid (Parent Compound)

  • Structure : Straight-chain medium-chain fatty acid (CH₃(CH₂)₆COOH).
  • Key Properties :
    • Biological Effects : Reduces bone formation markers (e.g., alkaline phosphatase) and increases resorption markers (tartrate-resistant acid phosphatase) in murine models, indicating risks for bone health .
    • Therapeutic Use : Found in MCT ketogenic diets for weight management but contraindicated in patients with osteoporosis .

Comparative Analysis Table

Compound Name Structural Feature Key Biological/Physicochemical Properties Applications/Concerns References
8-(2,3-Diphenylindol-1-yl)octanoic acid 2,3-Diphenylindole attached to C8 High lipophilicity; potential receptor interaction Hypothesized for targeted drug design N/A
8-(1H-Benzotriazol-1-ylamino)-octanoic acid Benzotriazole-amino linkage Stability-sensitive; requires retesting Synthetic intermediate/stabilizer
Silicon-containing derivatives (e.g., 8-(diethyl(octyl)silyl)octanoic acid) Silicon-alkyl side chains Tunable lipophilicity; distinct NMR profiles Drug delivery enhancement
Octanoic acid Unmodified C8 chain Impairs bone mineralization; ketogenic diet component Weight management (with bone health risks)

Research Findings and Implications

  • Metabolic Context: Octanoic acid appears in gut microbiota metabolites linked to type 2 diabetes management, suggesting that derivatives like this compound may interact with metabolic pathways .
  • Structural Modifications : Silicon-based derivatives demonstrate how side-chain alterations influence synthesis yields and physicochemical behavior, providing a framework for optimizing the target compound’s properties .
  • Safety Profile : The parent compound’s adverse effects on bone health underscore the need for evaluating derivatives for similar risks .

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